Cas no 2229467-75-6 ((4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine)
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine
- 2229467-75-6
- EN300-1832948
-
- Inchi: 1S/C9H19N/c1-9(2,10-3)7-6-8-4-5-8/h8,10H,4-7H2,1-3H3
- InChI Key: GCURZSJLGGGEMO-UHFFFAOYSA-N
- SMILES: N(C)C(C)(C)CCC1CC1
Computed Properties
- Exact Mass: 141.151749610g/mol
- Monoisotopic Mass: 141.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12Ų
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832948-0.05g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1832948-0.1g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1832948-0.25g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1832948-0.5g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1832948-1.0g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 1g |
$1129.0 | 2023-05-23 | ||
| Enamine | EN300-1832948-2.5g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1832948-5.0g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 5g |
$3273.0 | 2023-05-23 | ||
| Enamine | EN300-1832948-10.0g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 10g |
$4852.0 | 2023-05-23 | ||
| Enamine | EN300-1832948-1g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1832948-5g |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine |
2229467-75-6 | 5g |
$3479.0 | 2023-09-19 |
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine
Introduction to (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine (CAS No. 2229467-75-6)
(4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine (CAS No. 2229467-75-6) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine consists of a cyclopropyl group and a 2-methylbutan-2-yl group, both attached to a central amine moiety. The cyclopropyl ring, known for its strain energy and unique reactivity, contributes to the compound's distinct chemical properties. The presence of the methyl group further enhances the compound's stability and bioavailability, making it an attractive candidate for drug design.
Recent studies have highlighted the potential of (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can effectively interact with G protein-coupled receptors (GPCRs), a family of membrane receptors involved in numerous physiological processes. The ability to modulate GPCRs makes (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine a valuable tool in the development of drugs targeting conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.
In addition to its receptor-modulating properties, (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine has shown promise in enhancing cellular signaling pathways. A study conducted at the University of California, San Francisco, revealed that this compound can activate certain kinases, which are crucial enzymes involved in cell growth and differentiation. This activation could have significant implications for cancer research and the development of targeted therapies.
The pharmacokinetic profile of (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine is another area of active investigation. Preliminary data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and low toxicity make it an attractive candidate for preclinical and clinical trials. Ongoing studies are exploring its potential as an oral or injectable formulation for various therapeutic applications.
Safety and toxicity assessments are critical components of drug development. Extensive in vitro and in vivo studies have been conducted to evaluate the safety profile of (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine. Results from these studies indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. These findings provide a strong foundation for advancing the compound into later stages of clinical testing.
The synthetic route for producing (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine has been optimized to ensure high yield and purity. Advanced synthetic methods, including catalytic hydrogenation and selective alkylation reactions, have been employed to streamline the production process. These advancements not only enhance the efficiency of synthesis but also reduce environmental impact by minimizing waste generation.
In conclusion, (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine (CAS No. 2229467-75-6) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable pharmacological properties, make it a valuable candidate for further exploration and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, (4-cyclopropyl-2-methylbutan-2-yl)(methyl)amine is poised to play a significant role in advancing medical treatments for various diseases.
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